Product packaging for Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH(Cat. No.:CAS No. 1425938-63-1)

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

Cat. No.: B1445513
CAS No.: 1425938-63-1
M. Wt: 524.6 g/mol
InChI Key: ZWRFHHZZRMZKFK-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pseudoproline Dipeptides in Modern Peptide Synthesis

The primary challenge in the synthesis of long or hydrophobic peptides is the tendency of the growing chains to aggregate via intermolecular hydrogen bonds, forming stable β-sheet structures. wikipedia.orgthieme-connect.de This aggregation hinders the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in low yields and impure products. chempep.comchempep.com

The benefits of utilizing pseudoproline dipeptides in SPPS are summarized in the table below:

FeatureDescription
Aggregation Disruption The proline-like ring structure introduces a "kink" that disrupts inter-chain hydrogen bonding and β-sheet formation. iris-biotech.depeptide.com
Enhanced Solubility By preventing aggregation, the peptide-resin complex remains better solvated in synthesis solvents. chempep.comiris-biotech.de
Improved Coupling Efficiency Increased solvation ensures better access of reagents to the N-terminus of the growing peptide chain, leading to more complete reactions. chempep.com
Higher Purity and Yield The mitigation of aggregation and incomplete reactions results in a purer crude product and higher overall yield. wikipedia.orgmerckmillipore.com
Facilitation of Cyclization The "kink" introduced by pseudoprolines can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization, often increasing yields and reaction rates. iris-biotech.depeptide.com

Overview of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH as a Specialized Building Block

This compound is a specific example of a pseudoproline dipeptide, designed to be incorporated at a Thr-Ser sequence within a peptide. The Fmoc group provides a base-labile protecting group standard in SPPS. The t-butyl group on the threonine side chain offers acid-labile protection, preventing unwanted side reactions. chemimpex.com

The core of its functionality lies in the Ser(Psi(Me,Me)Pro) moiety. This is a serine residue that has been reversibly protected as a dimethylated oxazolidine (B1195125) ring. chemimpex.com This structure effectively mimics proline, hence the term "pseudoproline." chempep.com The presence of this moiety serves a dual purpose: it temporarily protects the serine side chain and, more importantly, acts as a potent structure-disrupting element. wikipedia.orgthieme-connect.de

During SPPS, this compound is coupled as a dipeptide unit. This is a crucial aspect of its design, as direct acylation of the hindered nitrogen within the oxazolidine ring is inefficient. sigmaaldrich.com By introducing it as a pre-formed dipeptide, this difficulty is circumvented, and two amino acids are added in a single coupling step. sigmaaldrich.com Following the completion of the peptide synthesis, the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine residue. chempep.compeptide.com

The properties of this compound are detailed in the table below:

PropertyValue
Molecular Formula C₂₉H₃₆N₂O₇ sigmaaldrich.combiosynth.com
Molecular Weight 524.61 g/mol sigmaaldrich.combiosynth.com
Appearance Powder sigmaaldrich.com
Application Fmoc solid-phase peptide synthesis sigmaaldrich.com

Historical Context of Pseudoproline Development and Application

The challenges posed by peptide aggregation during SPPS have been a long-standing issue in peptide chemistry. wikipedia.org While various strategies such as altering solvent composition, increasing temperature, or using chaotropic salts have been employed, modifying the intrinsic properties of the peptide chain itself proved to be a more elegant solution. iris-biotech.de

The concept of using pseudoprolines as a means to disrupt secondary structure and improve solubility was first introduced by Mutter and coworkers. wikipedia.org They proposed the use of serine- and threonine-derived oxazolidines and cysteine-derived thiazolidines to act as temporary proline-like elements in the peptide backbone. wikipedia.org These were termed pseudoprolines, abbreviated as ψPro, to denote their structural and conformational relationship to proline. wikipedia.org

Since their initial description, pseudoproline dipeptides have become standard building blocks in peptide synthesis. iris-biotech.de Their effectiveness has been demonstrated in the synthesis of numerous challenging peptides, including long sequences like the 68-amino-acid chemokine RANTES and the 37-residue human amylin, as well as in improving the efficiency of peptide cyclization. chempep.com The development of pre-formed Fmoc-protected pseudoproline dipeptides, such as this compound, has made their incorporation into peptide sequences a routine and highly effective strategy for overcoming the hurdles of peptide aggregation. wikipedia.orgmerckmillipore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N2O7 B1445513 Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH CAS No. 1425938-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRFHHZZRMZKFK-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Conformational Features of Fmoc Thr Tbu Ser Psi Me,me Pro Oh

Elucidation of the Pseudoproline Moiety: Ser(Psi(Me,Me)Pro)

At the heart of this dipeptide's utility is the Ser(Psi(Me,Me)Pro) residue, a type of pseudoproline. Pseudoprolines are modified amino acid derivatives that mimic the structure of proline and are employed to disrupt secondary structure formation during peptide synthesis. wikipedia.orgactivotec.com

The pseudoproline in this specific compound is derived from serine. It is formed by the reaction of a serine residue with a ketone, in this case, acetone, to create a 2,2-dimethyloxazolidine (B1633789) ring. wikipedia.orgnih.gov This reversible modification temporarily converts the serine into a proline-like structure. sigmaaldrich.com A similar process can be applied to threonine to form its corresponding pseudoproline derivative. wikipedia.org The oxazolidine (B1195125) ring is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the original serine residue. activotec.comsigmaaldrich.com

The introduction of the oxazolidine ring imparts significant conformational constraints on the peptide backbone. wikipedia.org Much like proline, pseudoprolines induce a "kink" or a turn in the peptide chain. activotec.comchimia.ch This disruption of the linear peptide backbone is crucial for preventing the formation of interchain hydrogen bonds, which can lead to peptide aggregation and poor solvation—common problems encountered during the synthesis of long or difficult sequences. wikipedia.orgactivotec.com By breaking up potential β-sheet formation, pseudoprolines enhance the solubility of the growing peptide chain and improve coupling efficiencies. wikipedia.orgactivotec.com

While all pseudoprolines introduce a bend in the peptide backbone, the degree of conformational restriction and the preference for a cis or trans amide bond can vary compared to proline and other pseudoproline derivatives. The replacement of the Cγ carbon of proline with a heteroatom (oxygen in oxazolidines, sulfur in thiazolidines) alters the ring's puckering and the rotational barriers around the peptide bond. nih.gov

Studies on N-acetyl-N'-methylamides of oxazolidine and thiazolidine (B150603) have shown that the populations of different backbone conformations and the barriers to cis-trans isomerization differ from those of proline dipeptides. nih.gov For instance, the rotational pathway for cis-trans isomerization can differ, with oxazolidyl peptide bonds showing a preference for anticlockwise rotation, while prolyl peptide bonds favor clockwise rotation. nih.gov Furthermore, the specific substituents on the oxazolidine ring, such as the dimethyl groups in Ser(Psi(Me,Me)Pro), can further influence the local conformation. chimia.ch These subtle but significant differences allow for the fine-tuning of peptide backbone geometry.

FeatureProlineSer(Psi(Me,Me)Pro) (Oxazolidine)Thiazolidine (from Cysteine)
Ring Heteroatom None (all carbon)OxygenSulfur
Backbone Kink YesYes activotec.comYes wikipedia.org
Effect on Aggregation Disrupts secondary structureDisrupts secondary structure, enhances solubility wikipedia.orgactivotec.comDisrupts secondary structure, enhances solubility wikipedia.org
Formation Natural amino acidReversible reaction of Serine with an aldehyde/ketone wikipedia.orgReversible reaction of Cysteine with an aldehyde/ketone wikipedia.org
Cleavage Not applicableAcid-labile (e.g., TFA) sigmaaldrich.comAcid-labile (e.g., TFA)

This table provides a comparison of key features between proline and pseudoproline derivatives.

Significance of the tBu Protecting Group on Threonine

The tert-butyl (tBu) group serves as a protecting group for the hydroxyl (-OH) side chain of the threonine residue. ontosight.ai The hydroxyl group is a reactive functionality that, if left unprotected, could participate in unwanted side reactions during peptide synthesis, such as reacting with the activated carboxyl group of the incoming amino acid. ontosight.aicreative-peptides.com This would lead to the formation of branched peptides and a decrease in the yield and purity of the desired product. ontosight.ai

The tBu group is stable under the basic conditions used to remove the Fmoc group but is readily cleaved under the strongly acidic conditions of the final deprotection step, typically with trifluoroacetic acid (TFA). ontosight.aiug.edu.pl This compatibility with the Fmoc strategy ensures that the threonine side chain remains protected throughout the chain elongation process and is deprotected simultaneously with other acid-labile groups at the end of the synthesis. altabioscience.com

Stereochemical Considerations and Diastereomeric Purity

As with all building blocks used in peptide synthesis, the stereochemical integrity of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH is paramount. The compound is synthesized from L-threonine and L-serine, and it is crucial to maintain this stereochemistry throughout its preparation and use. The introduction of impurities such as diastereomers can lead to the synthesis of incorrect peptide sequences, which may have altered structures and biological activities.

Epimerization, the change in configuration at a stereocenter, is a potential side reaction during peptide synthesis, particularly during the activation of the carboxyl group for coupling. researchgate.net The use of urethane-based protecting groups like Fmoc helps to suppress this side reaction. researchgate.net Furthermore, incorporating the pseudoproline as a pre-formed dipeptide avoids the direct acylation of the sterically hindered nitrogen of the oxazolidine ring, a step that can be low-yielding and potentially problematic. wikipedia.orgsigmaaldrich.com High-performance liquid chromatography (HPLC) is a standard method used to confirm the high purity and the absence of diastereomeric impurities in the final dipeptide product. chemimpex.comnih.gov

Synthesis Methodologies of Fmoc Thr Tbu Ser Psi Me,me Pro Oh and Its Incorporation into Peptides

Preparation of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH Dipeptide

The synthesis of this compound involves the formation of a dipeptide where the serine residue is modified into a pseudoproline. Pseudoprolines are derived from serine or threonine by forming an oxazolidine (B1195125) ring. chempep.combachem.com This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that lead to aggregation during peptide synthesis. chempep.comwikipedia.orgpeptide.com

The preparation of pseudoproline dipeptides like this compound is preferably achieved through the preformation of the dipeptide derivative before its use in peptide synthesis. wikipedia.org This is because the direct coupling of an amino acid to a resin-bound pseudoproline is often inefficient due to the sterically hindered nature of the oxazolidine ring system and the reduced nucleophilicity of the nitrogen atom. wikipedia.org

The key precursors for the synthesis of this compound are:

Fmoc-Thr(tBu)-OH

A serine derivative that can be converted to the pseudoproline.

The general strategy involves the reaction of a dipeptide containing a C-terminal serine with a ketone, such as acetone, to form the oxazolidine ring. chempep.com This approach is favored for its efficiency and compatibility with automated synthesis protocols. chempep.com

A mild and efficient method for the preparation of Fmoc-protected pseudoproline dipeptide carboxylic acids involves a saponification step optimized to prevent the loss of the Fmoc protecting group. thieme-connect.comthieme-connect.com This method utilizes a combination of calcium chloride (CaCl₂) and sodium hydroxide (B78521) (NaOH) in a mixture of isopropanol (B130326) and water at room temperature. thieme-connect.comthieme-connect.com

Table 1: Key Precursors in the Synthesis of this compound

PrecursorRole
Fmoc-Thr(tBu)-OHN-terminally protected threonine residue
Serine derivativeForms the C-terminal pseudoproline moiety
AcetoneReacts with the serine residue to form the oxazolidine ring

The use of protecting groups is fundamental to ensure the selective formation of the desired peptide sequence. In the synthesis of this compound, the following protecting groups are employed:

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group is used for the N-terminal α-amino group of the threonine residue. chemimpex.com It is stable under the conditions of peptide coupling but can be readily removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to allow for the stepwise elongation of the peptide chain. luxembourg-bio.com

tBu (tert-butyl): The hydroxyl group of the threonine side chain is protected with a tert-butyl group. chemimpex.com This acid-labile group prevents unwanted side reactions at the hydroxyl function during synthesis and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA). sigmaaldrich.com

Psi(Me,Me)Pro (2,2-dimethyloxazolidine): The pseudoproline moiety itself serves as a temporary protecting group for the serine side chain and backbone amide. wikipedia.org The oxazolidine ring is stable to the basic conditions used for Fmoc removal but is cleaved by TFA during the final deprotection step, regenerating the native serine residue. chempep.combachem.com

The strategic use of these orthogonal protecting groups allows for the selective deprotection and coupling steps required for the synthesis of the dipeptide and its subsequent incorporation into a larger peptide chain. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

This compound is specifically designed for use in Fmoc-based SPPS. chemimpex.comwikipedia.org Its incorporation into a peptide sequence can significantly improve the synthesis of "difficult" peptides, which are prone to aggregation. wikipedia.orgscirp.org By introducing a conformational kink, the pseudoproline dipeptide disrupts inter-chain hydrogen bonding, enhancing the solvation of the growing peptide chain and leading to improved coupling efficiencies and higher purity of the crude product. merckmillipore.comchempep.com

The incorporation of this compound into a growing peptide chain on a solid support is achieved using standard coupling methods. chempep.com The choice of coupling reagents and conditions is critical for achieving high coupling efficiency.

A variety of coupling reagents can be used for the activation of the carboxylic acid of the pseudoproline dipeptide. These reagents form a highly reactive intermediate that readily reacts with the free N-terminal amine of the resin-bound peptide.

Commonly used coupling systems include:

DIC/OxymaPure: The combination of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure (ethyl cyanohydroxyiminoacetate) is a highly effective and safe coupling system. acs.orgcem.com DIC acts as the carbodiimide (B86325) activator, while OxymaPure serves as an additive that suppresses racemization and improves reaction rates. cem.comnih.gov This system avoids the use of strong bases often required with onium salt reagents. cem.com

HATU/DIEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent uronium-based coupling reagent that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA), efficiently promotes amide bond formation. acs.orgnih.gov This combination is often used for difficult couplings. merckmillipore.com

Other Activated Esters: Other phosphonium (B103445) and aminium-based coupling reagents such as PyBOP, HBTU, and TBTU are also compatible with the coupling of pseudoproline dipeptides. merckmillipore.com

Generally, a 3- to 5-fold excess of the pseudoproline dipeptide and coupling reagents is used relative to the resin loading to drive the reaction to completion. merckmillipore.com The coupling reaction is typically carried out in a solvent such as DMF or N-methyl-2-pyrrolidone (NMP) for 1 to 2 hours. luxembourg-bio.commerckmillipore.com

Table 2: Common Coupling Reagents for Pseudoproline Dipeptides

Coupling SystemComponentsBase (if required)Key Features
DIC/OxymaPureN,N'-Diisopropylcarbodiimide, OxymaPureNot typically requiredSafe, efficient, low racemization. cem.com
HATU/DIEAHATU, N,N-DiisopropylethylamineDIEAHighly reactive, suitable for difficult couplings. acs.orgnih.gov
PyBOP/DIPEAPyBOP, N,N-DiisopropylethylamineDIPEAPhosphonium-based, effective for amide bond formation. merckmillipore.com
HBTU/DIPEAHBTU, N,N-DiisopropylethylamineDIPEAAminium-based, widely used in automated synthesis. merckmillipore.com

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate coupling and deprotection steps in SPPS. sigmaaldrich.cnrsc.org The application of microwave energy can lead to shorter cycle times, higher repetitive yields, and purer peptides, especially for difficult sequences. sigmaaldrich.cn

The combination of pseudoproline dipeptides and microwave heating can be synergistic, further enhancing the efficiency of the synthesis. sigmaaldrich.cn Microwave heating can help to overcome aggregation and improve the coupling efficiency of sterically hindered amino acids. luxembourg-bio.comrsc.org Controlled microwave-assisted couplings are typically performed at temperatures between 50-80°C. rsc.org The same coupling reagents used in conventional SPPS, such as DIC/OxymaPure and HATU/DIEA, are also effective in MW-SPPS. acs.orgrsc.org

Resin Selection and Loading Strategies

The success of solid-phase peptide synthesis (SPPS) is fundamentally linked to the choice of the solid support, or resin. The resin acts as an anchor for the growing peptide chain, and its properties influence reaction kinetics, purity, and yield. chempep.com When synthesizing peptides containing the this compound dipeptide, the selection of an appropriate resin is crucial.

Several types of resins are commonly employed in Fmoc-based SPPS, each with distinct characteristics and cleavage conditions. peptide.commerckmillipore.com Polystyrene-based resins are widely used due to their good swelling properties in common organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), as well as their cost-effectiveness. chempep.com However, their hydrophobic nature can sometimes lead to peptide aggregation. chempep.com For complex or aggregation-prone sequences, PEG-based resins or resins with hydrophilic linkers can be advantageous. chempep.com

Acid-labile resins are standard in Fmoc SPPS, allowing for cleavage of the completed peptide from the solid support under acidic conditions. peptide.comnih.gov The choice among these resins often depends on the desired C-terminal functionality (acid or amide) and the desired lability of the linker.

Wang Resin: A widely used resin for the synthesis of peptide acids. chempep.combiotage.com It requires moderately acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), for cleavage. chempep.combiotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for cleavage under very mild acidic conditions (e.g., 1% TFA in DCM). chempep.comchempep.com This feature is particularly useful for the synthesis of protected peptide fragments that can be used in segment condensation strategies. chempep.compeptide.com The bulky trityl group also helps to minimize racemization of the C-terminal amino acid during loading. peptide.com

Rink Amide Resin: This is a popular choice for the synthesis of peptide amides. chempep.combiotage.com It is cleaved under mild acidic conditions to yield a C-terminal amide. chempep.com

Sieber Amide Resin: An even more acid-labile resin than Rink Amide, suitable for producing peptide amides under very mild cleavage conditions. chempep.compeptide.com This can be beneficial when sensitive protecting groups are present in the peptide sequence.

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The loading capacity, expressed in millimoles per gram (mmol/g) of resin, needs to be carefully considered. chempep.com High-loading resins may seem economically advantageous, but can lead to steric hindrance and aggregation, especially for long or difficult peptide sequences. chempep.combiotage.com Conversely, a very low loading level may result in an inefficient use of reagents. A balance must be struck to optimize both yield and purity.

Loading strategies vary depending on the resin type. For resins with hydroxyl or amino functional groups, the first Fmoc-amino acid is typically coupled using activating agents. sigmaaldrich.com For chlorotrityl resins, the Fmoc-amino acid is attached in the presence of a base like diisopropylethylamine (DIPEA). du.ac.inpeptide.com It is often recommended to cap any unreacted functional groups on the resin after the initial loading to prevent the formation of deletion sequences during subsequent coupling steps. uci.edu

Comparison of Common Resins for SPPS
ResinC-Terminal FunctionalityCleavage ConditionKey AdvantagesConsiderations
WangAcidStrong Acid (e.g., 95% TFA)Widely used, cost-effective. chempep.combiotage.comRisk of racemization during loading. biotage.com
2-Chlorotrityl Chloride (2-CTC)AcidVery Mild Acid (e.g., 1% TFA)Ideal for protected fragments, minimizes racemization. chempep.comchempep.compeptide.comHigher cost compared to Wang resin.
Rink AmideAmideMild Acid (e.g., 95% TFA)Standard for peptide amides, straightforward loading. chempep.combiotage.comNot suitable for preparing peptide acids.
Sieber AmideAmideVery Mild AcidUseful for sensitive peptides, milder than Rink Amide. chempep.compeptide.comMay not be as robust for all sequences.

Fmoc Deprotection and Washing Procedures

A crucial step in the iterative cycle of solid-phase peptide synthesis (SPPS) is the removal of the temporary Nα-Fmoc protecting group to allow for the coupling of the next amino acid. bachem.com This deprotection is typically achieved by treatment with a secondary amine base, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF). du.ac.inpeptide.com

The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring of the Fmoc group by the base, leading to a β-elimination reaction that releases the free amine of the peptide and forms dibenzofulvene (DBF). peptide.com The secondary amine also serves as a scavenger for the reactive DBF, preventing it from undergoing side reactions with the newly deprotected amine. peptide.com A typical deprotection solution is 20% piperidine in DMF. uci.edu

The time required for complete Fmoc deprotection can vary. For most amino acids, a short treatment of a few minutes is sufficient. peptide.com However, in sequences prone to aggregation, the deprotection can be significantly slower. peptide.com In such cases, extending the deprotection time or using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger may be necessary. peptide.com It's important to note that DBU should be used with caution, as it can catalyze side reactions like aspartimide formation when aspartic acid is present in the sequence. peptide.com

Following Fmoc deprotection, a thorough washing procedure is paramount to remove all traces of the deprotection reagent and the dibenzofulvene-piperidine adduct. bachem.compeptide.com Inadequate washing can lead to the neutralization of the subsequent activated amino acid, resulting in incomplete coupling and the formation of deletion peptides. The resin is typically washed multiple times with the synthesis solvent, usually DMF. uci.edu Some protocols also include washes with other solvents to ensure complete removal of byproducts. uci.edu Recent advancements have explored methods to reduce the significant solvent waste generated during these washing steps, including total wash elimination processes. nih.gov

The general cycle of Fmoc deprotection and washing is as follows:

Treatment of the peptide-resin with a 20% piperidine solution in DMF for a specified time (e.g., 7 minutes). uci.edu

Draining of the deprotection solution.

A series of washes with DMF to remove residual piperidine and byproducts. uci.edu

This cycle is repeated for each amino acid addition in the peptide sequence. bachem.com

Strategic Placement of Pseudoproline Residues in Peptide Sequences

The primary reason for incorporating pseudoproline dipeptides, such as this compound, into a peptide sequence is to disrupt the formation of secondary structures, particularly β-sheets, which can lead to aggregation during SPPS. chempep.comwikipedia.org This aggregation can hinder reagent access to the growing peptide chain, resulting in incomplete coupling and deprotection reactions, and ultimately, low yields and purity. chempep.com

Pseudoprolines induce a "kink" in the peptide backbone, similar to proline, by favoring a cis-amide bond conformation. peptide.comiris-biotech.de This structural disruption breaks the inter-chain hydrogen bonding responsible for β-sheet formation, thereby improving the solvation and solubility of the peptide-resin complex. chempep.comnih.gov

The placement of pseudoproline residues is not arbitrary and should be strategically planned for maximum benefit. Empirical guidelines, developed through extensive experience, suggest the following:

Spacing: It is recommended to insert pseudoprolines at intervals of 5-6 amino acids throughout the peptide chain, especially in long sequences. peptide.commerckmillipore.com

Proximity to Proline: There should be at least two amino acid residues separating a pseudoproline from another pseudoproline or a natural proline residue. peptide.com

Hydrophobic Regions: Placing pseudoprolines just before hydrophobic stretches of the peptide sequence can be particularly effective at preventing aggregation. peptide.com

Difficult Couplings: They can be strategically placed at sites known to be prone to difficult coupling reactions.

The introduction of a single pseudoproline can lead to a significant increase in product yield, in some cases up to ten-fold, for highly aggregated sequences. iris-biotech.demerckmillipore.com While these guidelines are generally effective, the optimal placement may sometimes require a degree of trial and error, as the specific sequence context can influence the outcome. chempep.comnih.gov

Challenges and Optimization in Pseudoproline Monomer Acylation

While the incorporation of pre-formed pseudoproline dipeptides is the standard and more efficient method, understanding the challenges associated with the acylation of the pseudoproline monomer itself provides insight into the advantages of the dipeptide strategy.

Addressing Steric Hindrance during N-terminus Acylation

The direct acylation of a pseudoproline residue on the N-terminus of a growing peptide chain is a challenging step. The nitrogen atom of the oxazolidine ring in the pseudoproline moiety exhibits low nucleophilicity. chempep.com This, combined with the steric bulk of the ring system, significantly hinders the approach of the incoming activated amino acid. chempep.comiris-biotech.de

This steric hindrance leads to slow and often incomplete coupling reactions, resulting in low yields and the formation of deletion sequences. peptide.com To overcome this, more powerful coupling reagents and extended reaction times may be required. However, even with these optimizations, the efficiency of monomer acylation remains significantly lower than that of incorporating a pre-formed dipeptide. chempep.com The use of Fmoc amino acid fluorides has been explored for coupling sterically hindered amino acids, but they may not be sufficient for the most challenging cases. acs.org

Factors Affecting N-terminus Acylation of Pseudoprolines
FactorChallengePotential Optimization Strategy
Steric HindranceThe bulky oxazolidine ring impedes the approach of the incoming amino acid. iris-biotech.deUse of highly reactive coupling reagents (e.g., HATU, COMU). sigmaaldrich.com
Low NucleophilicityThe nitrogen atom of the pseudoproline is less reactive than a typical secondary amine. chempep.comExtended coupling times, microwave-assisted synthesis. chempep.com

Comparison of Dipeptide vs. Monomer Incorporation Strategies

The difficulties associated with acylating a pseudoproline monomer have led to the widespread adoption of the pre-formed dipeptide strategy. chempep.compeptide.com In this approach, the pseudoproline-containing dipeptide, such as this compound, is synthesized separately and then incorporated into the peptide chain as a single unit using standard coupling protocols. chempep.com

This strategy effectively bypasses the challenging coupling step onto the sterically hindered pseudoproline nitrogen. The coupling of the dipeptide's N-terminal amino acid (Threonine in this case) to the growing peptide chain proceeds with normal kinetics.

Dipeptide vs. Monomer Incorporation of Pseudoprolines
AspectDipeptide Incorporation StrategyMonomer Incorporation Strategy
EfficiencyHigh coupling efficiency, predictable reaction kinetics. chempep.commerckmillipore.comLow coupling yields due to steric hindrance and low nucleophilicity. chempep.comiris-biotech.de
PurityHigher purity of the crude product with fewer deletion sequences. merckmillipore.comIncreased risk of side reactions and byproducts.
ConvenienceSimple to use with standard SPPS protocols and automated synthesizers. chempep.comRequires optimization of coupling conditions, potentially longer reaction times.
CostHigher initial cost of the dipeptide building block.Lower cost of individual monomers, but potential for higher overall cost due to failed syntheses and purification challenges. merckmillipore.comadventchembio.com

Cleavage and Deprotection of the Pseudoproline Moiety

The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. bachem.com The pseudoproline moiety, which serves as a temporary protecting group for the Serine or Threonine side chain, is designed to be labile under the standard acidic conditions used for final cleavage. chempep.compeptide.com

The oxazolidine ring of the pseudoproline is readily hydrolyzed by strong acids like trifluoroacetic acid (TFA), regenerating the native Serine or Threonine residue. peptide.comiris-biotech.de A standard cleavage cocktail, typically containing 95% TFA along with scavengers such as water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations, is effective for both cleaving the peptide from most resins (like Wang and Rink Amide) and removing the pseudoproline and other acid-labile protecting groups (e.g., tBu). chempep.comnih.gov

For peptides synthesized on highly acid-labile resins like 2-chlorotrityl, it is possible to cleave the peptide from the resin while leaving the side-chain protecting groups, including the pseudoproline, intact. chempep.compeptide.com This is achieved by using a very dilute acid solution (e.g., 1% TFA). chempep.compeptide.com The resulting protected peptide fragment, with its enhanced solubility due to the pseudoproline, can then be used in fragment condensation strategies to build even larger proteins. peptide.com The pseudoproline is then removed during the final global deprotection step. peptide.com

While the cleavage of serine- and threonine-derived oxazolidine pseudoprolines is generally straightforward, some studies have noted that cysteine-derived thiazolidine (B150603) pseudoprolines can be more resistant to TFA cleavage, sometimes requiring harsher conditions or longer reaction times. nih.gov However, other research has shown efficient cleavage of certain thiazolidine-containing peptides under standard conditions. nih.gov

Acid-Labile Nature of the Oxazolidine Ring (TFA cleavage)

The oxazolidine ring system within the pseudoproline dipeptide, specifically in Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH, serves as a temporary protecting group for the serine residue. A key characteristic of this moiety is its lability under acidic conditions, which is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.comiris-biotech.de The cleavage of the oxazolidine ring is typically achieved during the final deprotection step, which simultaneously removes the peptide from the resin and cleaves other acid-sensitive side-chain protecting groups. chempep.com The standard reagent for this process is trifluoroacetic acid (TFA). bachem.compeptide.com

The 2,2-dimethyloxazolidine (B1633789) ring is designed to be smoothly cleaved by TFA, making it compatible with most Fmoc-SPPS protocols. bachem.com This acid-catalyzed hydrolysis breaks the heterocyclic ring structure. While generally considered acid-labile, the stability of the oxazolidine ring can be influenced by various factors, including temperature and pressure. mdpi.com Research has shown that under certain conditions, such as those in automated flow peptide synthesis at elevated temperatures (e.g., 80°C), the oxazolidine ring can become thermally unstable and convert into a stable imine form that surprisingly withstands harsh acidic treatment with 95% TFA. mdpi.comresearchgate.net This suggests that the protonated imine intermediate may exhibit greater stability than the oxazolidine ring itself under specific circumstances. mdpi.com

The efficiency of the cleavage is also dependent on the composition of the TFA "cocktail" used. These cocktails typically include scavengers to capture the reactive carbocations generated during the removal of other protecting groups, such as the tert-butyl (tBu) group from threonine. thermofisher.com The choice of scavengers and their concentrations is critical to prevent side reactions and ensure the integrity of the final peptide. thermofisher.com For instance, the presence of tryptophan, cysteine, or methionine residues in the peptide sequence necessitates the inclusion of specific scavengers to prevent their modification. thermofisher.com

TFA Cocktail CompositionTypical Application & ConditionsNotes
TFA/H₂O (95:5)Cleavage of peptides without acid-sensitive residues like Trp, Met, or Cys. thermofisher.comEffective for removing Boc, tBu, Trt, and Pbf protecting groups. thermofisher.com
TFA/TIS/H₂O (95:2.5:2.5)General-purpose cleavage, especially for peptides containing Cys. The thiazolidine rings from Cys-derived pseudoprolines are also opened under these conditions. bachem.comTIS (Triisopropylsilane) is an effective scavenger for trityl cations.
TFA/TIS/EDT/H₂O (90:5:2.5:2.5)Used for peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Cys, and Trp.EDT (1,2-Ethanedithiol) is a scavenger for sulfoxide (B87167) reduction.
Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT)Strong cleavage cocktail for complex peptides with multiple Arg residues or other sensitive side chains.Phenol acts as a scavenger to prevent reattachment of protecting groups.
1% TFA in DCMUsed for cleaving peptides from very acid-sensitive resins (e.g., 2-chlorotrityl) while keeping the pseudoproline and other side-chain protecting groups intact for fragment condensation strategies. chempep.compeptide.comAllows for the synthesis of protected peptide fragments with enhanced solubility due to the intact pseudoproline. peptide.com

Regeneration of Native Threonine and Serine Residues

The primary purpose of incorporating a pseudoproline dipeptide like Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH into a peptide sequence is to temporarily introduce a proline-like kink, thereby disrupting aggregation and improving synthesis efficiency. peptide.comwikipedia.org Following successful synthesis, the native peptide sequence must be restored. This is achieved by the acid-catalyzed cleavage of the oxazolidine ring during the final deprotection step, which regenerates the original serine and threonine residues. iris-biotech.dewikipedia.org

The process involves the hydrolysis of the oxazolidine ring linkage. Under the strongly acidic conditions of a TFA cocktail, the acetal-like structure of the oxazolidine is protonated, initiating a ring-opening reaction. This cleavage effectively breaks the bond between the serine side-chain oxygen and the dimethylated carbon atom, restoring the hydroxyl group of serine. bachem.compeptide.com The result is the complete and seamless conversion of the pseudoproline-containing sequence back to the native Thr-Ser sequence within the final, deprotected peptide. wikipedia.org

This regeneration is a critical feature, as it allows the benefits of the pseudoproline to be exploited during synthesis without permanently altering the final peptide's primary structure. wikipedia.org The efficiency of this regeneration is generally high under standard TFA cleavage conditions (e.g., 95% TFA for 2-4 hours). thermofisher.com However, incomplete cleavage can occur, particularly with shorter cleavage times or less aggressive TFA cocktails, leading to the persistence of the oxazolidine ring in the crude product. mdpi.com Therefore, monitoring the cleavage process via methods like HPLC is recommended to ensure complete deprotection and regeneration of the native residues. sigmaaldrich.com

Incorporation : The Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH dipeptide is incorporated into the growing peptide chain during SPPS.

Chain Elongation : The synthesis continues, with the pseudoproline moiety preventing aggregation.

Final Cleavage : The completed peptide-resin is treated with a strong TFA-based cleavage cocktail.

Ring Opening : The acidic environment catalyzes the hydrolysis of the oxazolidine ring.

Residue Regeneration : The native serine hydroxyl group is restored, and the threonine residue is deprotected, yielding the final peptide with the intended Thr-Ser sequence. wikipedia.org

This reversible protection strategy has proven to be a powerful tool, significantly improving the synthesis of long, difficult, or cyclic peptides that were previously challenging to produce. wikipedia.org

Applications of Fmoc Thr Tbu Ser Psi Me,me Pro Oh in Advanced Peptide Synthesis

Overcoming Aggregation and Secondary Structure Formation in Difficult Sequences

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, a phenomenon driven by the formation of stable secondary structures like beta-sheets. rsc.org This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete synthesis and low yields. rsc.orgsigmaaldrich.com Pseudoproline dipeptides, such as Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH, are among the most effective tools for mitigating these issues. sigmaaldrich.comnih.gov

The inherent propensity of certain peptide sequences to form aggregated structures is a principal cause of synthetic inefficiency. sigmaaldrich.com These aggregates are often stabilized by intermolecular hydrogen bonds that lead to the formation of beta-sheet structures. rsc.org The incorporation of the this compound dipeptide introduces a cis-amide bond into the peptide backbone, acting as a "molecular hinge". iris-biotech.de This forced bend disrupts the planarity required for beta-sheet formation, effectively breaking up the aggregates and keeping the peptide chains separated. sigmaaldrich.comiris-biotech.de

By preventing aggregation, the pseudoproline dipeptide ensures that the growing peptide chains remain well-solvated by the synthesis solvents. iris-biotech.dechemimpex.com This enhanced solvation improves the accessibility of the terminal amine group for the next coupling step, a critical factor for driving the reaction to completion. sigmaaldrich.comfrontiersin.org The improved solubility conferred by the structure-disrupting oxazolidine (B1195125) ring is a key feature of this technique. iris-biotech.dechemimpex.com

Table 1: Challenges in SPPS of Difficult Sequences and Solutions by this compound
ChallengeDescriptionMechanism of Action of the Dipeptide
Peptide AggregationGrowing peptide chains clump together on the solid support, driven by intermolecular hydrogen bonds. rsc.orgIntroduces a structural "kink" that physically separates chains, preventing them from aggregating. sigmaaldrich.comiris-biotech.de
Beta-Sheet FormationA common form of secondary structure in "difficult sequences" that stabilizes aggregates and renders the peptide insoluble. rsc.orgThe integrated oxazolidine ring disrupts the peptide backbone's planarity, which is necessary for the formation of stable beta-sheets. iris-biotech.de
Poor SolvationAggregated peptides are poorly solvated by synthesis solvents, hiding the reactive N-terminus. sigmaaldrich.comBy breaking up aggregates, the dipeptide ensures the peptide chain remains exposed to and solvated by the solvent, enhancing reaction kinetics. iris-biotech.dechemimpex.com
Low Coupling EfficiencyIncomplete acylation reactions due to the physical inaccessibility of the N-terminus, leading to deletion sequences and low purity. sigmaaldrich.comMaintains an accessible N-terminus, allowing for more complete and efficient coupling reactions, which improves the final yield and purity of the target peptide. chemimpex.comsigmaaldrich.com

Synthesis of Complex and Long Peptides

The application of this compound has proven instrumental in the successful synthesis of several biologically important and notoriously "difficult" peptides. chemimpex.comresearchgate.net Its ability to maintain peptide solubility and reactivity makes it a key building block for long or complex sequences. chemimpex.com

Human Amylin (hAmylin): The synthesis of the 37-amino-acid peptide hormone, human amylin, is known to be inefficient due to poor coupling steps, particularly after certain residues. nih.gov Research has shown that the incorporation of the pseudoproline dipeptide Fmoc-Ser(tBu)-Ser(ψMe,MePro)-OH significantly improves the yield of the full-length peptide. nih.gov Without the use of pseudoproline dipeptides, the crude linear amylin was found to be of insufficient purity to proceed with subsequent cyclization reactions. researchgate.net

RANTES (CCL5): RANTES is a 68-amino-acid chemokine that presents considerable synthetic challenges. nih.gov The use of pseudoproline dipeptides has been cited as a key strategy in the successful synthesis of such difficult peptides. researchgate.net The synthesis of RANTES and its analogues is typically performed using Fmoc-based solid-phase chemistry, where overcoming aggregation is critical for success. nih.gov

hGH-derived Peptides: The synthesis of a 16-residue peptide derived from the C-terminus of human growth hormone (hGH) was described as "inaccessible" until a strategy involving pseudoproline chemistry was employed. nih.govacs.org In this case, researchers demonstrated that using a pseudoproline was an excellent tool to disrupt aggregation and facilitate the elongation of the peptide chain, allowing the synthesis to be accomplished for the first time. nih.govacs.org This work highlighted that such building blocks are crucial for accessing complex sequences of therapeutic interest. nih.gov

Table 2: Summary of Case Studies in Complex Peptide Synthesis
PeptideSequence ChallengeRole of Pseudoproline DipeptideOutcome
Human AmylinInefficient couplings and aggregation-prone sequence, leading to low yields. nih.govIncorporated at a problematic Ser-Ser site to disrupt aggregation. nih.govSignificantly improved yields of the full-length, 37-residue peptide. nih.gov
RANTESA long, 68-residue chemokine known to be a "difficult" synthetic target. researchgate.netnih.govCited as a key enabling tool for the synthesis of difficult peptides like RANTES by preventing aggregation. researchgate.netFacilitated the successful solid-phase synthesis of the full-length, biologically active chemokine. nih.gov
hGH-derived PeptidePreviously considered "inaccessible" due to severe aggregation during synthesis. nih.govacs.orgUsed to disrupt aggregation and enable the successful elongation of the peptide chain. nih.govFirst successful synthesis of the 16-residue C-terminal hGH fragment was achieved. nih.govacs.org

Facilitating Cyclization in Cyclic Peptide Synthesis

The structural influence of pseudoproline dipeptides extends to facilitating the synthesis of cyclic peptides. The oxazolidine ring acts as a "removable turn inducer," pre-organizing the linear peptide into a conformation that is favorable for cyclization. iris-biotech.de This pre-organization reduces the entropic penalty of bringing the two ends of the peptide together, which can lead to faster and more efficient ring closure.

Research on the synthesis of amylin fragments demonstrated this principle effectively. researchgate.net It was found that the incorporation of a pseudoproline dipeptide significantly decreased the time required for the on-resin cyclization of the peptide via disulfide bond formation. researchgate.net This highlights the dual benefit of these building blocks: first in enabling the successful synthesis of the linear precursor and second in facilitating its efficient conversion to the final cyclic product.

Pre-organization of Linear Peptide Backbones

The incorporation of This compound into a growing peptide chain induces a significant and beneficial pre-organization of the linear peptide backbone. This is primarily due to the presence of the dimethyl-substituted oxazolidine ring, which is a form of pseudoproline. This ring structure introduces a conformational "kink" into the peptide backbone, similar to that of a natural proline residue. chempep.commerckmillipore.com This kink disrupts the formation of undesirable secondary structures, such as β-sheets, which are a common cause of peptide aggregation during SPPS. chempep.com By preventing the peptide chains from aggregating, the reactive sites remain accessible, leading to more efficient and complete coupling and deprotection reactions.

The oxazolidine ring of the pseudoproline moiety restricts the rotational freedom of the peptide backbone at the point of its incorporation. This steric constraint favors the formation of a cis-amide bond between the threonine and serine residues, a conformation that is less common in linear peptides but is crucial for the structure-disrupting effect of the pseudoproline. chempep.com This temporary and reversible introduction of a cis-amide bond effectively breaks the hydrogen bonding patterns that lead to the formation of β-sheet aggregates. The threonine residue is regenerated in its native form during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support. nih.gov

Enhancement of Cyclization Yields and Rates

The pre-organizing effect of This compound is particularly advantageous in the synthesis of cyclic peptides. The induced "kink" in the linear peptide precursor brings the N- and C-termini into closer proximity, which is a prerequisite for efficient intramolecular cyclization. This conformational predisposition significantly enhances the rate of cyclization and often leads to higher yields of the desired cyclic product, while minimizing the formation of linear dimers and oligomers. nih.govacs.org

Mitigating Side Reactions During Peptide Synthesis

The use of This compound can also play a crucial role in mitigating common side reactions that occur during Fmoc-based solid-phase peptide synthesis.

Prevention of Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser/Thr motifs. iris-biotech.deiris-biotech.denih.gov This side reaction involves the cyclization of the aspartic acid side chain to form a five-membered succinimide (B58015) ring, which can lead to the formation of various by-products, including piperidides and the epimerization of the aspartyl residue. iris-biotech.de

The incorporation of a pseudoproline dipeptide, such as This compound , adjacent to an aspartic acid residue can help to prevent aspartimide formation. iris-biotech.de The structure-disrupting nature of the pseudoproline can alter the local peptide conformation in a way that disfavors the intramolecular cyclization required for aspartimide formation. iris-biotech.de By inducing a kink in the peptide backbone, the distance and orientation between the attacking amide nitrogen and the aspartyl side-chain ester may be rendered unfavorable for the reaction to occur. While pseudoprolines are generally considered to suppress this side reaction, it is important to note that the effectiveness can be sequence-dependent.

Studies on Unexpected By-products and Their Mitigation

While This compound is a valuable tool, its use is not without potential for unexpected side reactions, particularly under harsh synthesis conditions. A recent study investigating the use of pseudoproline derivatives in automated flow peptide synthesis at elevated temperatures and pressures revealed some notable by-products. nih.govresearchgate.net

One such by-product is the formation of an imine derivative of the Thr(ΨPro) moiety. nih.govresearchgate.net This is thought to occur through a two-way ring-opening mechanism of the oxazolidine ring. nih.govresearchgate.net Another unexpected finding was that under these specific harsh conditions, the presence of the pseudoproline moiety appeared to catalyze the formation of aspartimide (Asi) in a susceptible sequence. nih.govresearchgate.net In one experiment, the use of a Thr(ΨPro) derivative resulted in a significantly higher amount of the CLN-Asi by-product compared to when a standard Thr(tBu) residue was used. nih.gov

These findings suggest that while pseudoproline dipeptides are highly effective under standard SPPS conditions, caution should be exercised when using them in combination with elevated temperatures and pressures, as this may lead to alternative reaction pathways and the formation of unexpected by-products. Mitigation of these side reactions would involve returning to standard synthesis conditions or carefully optimizing the reaction parameters for the specific sequence.

Design of Peptidomimetics and Conformational Control

Modulation of Conformational Properties, e.g., Cis/Trans Amide Bond Ratios

A key feature of the pseudoproline moiety in This compound is its ability to favor a cis conformation of the amide bond between the threonine and serine residues. chempep.com In a typical peptide chain, the trans conformation is highly favored energetically. By introducing a pseudoproline, the energy difference between the cis and trans isomers is reduced, leading to a significant population of the cis conformer.

This modulation of the cis/trans amide bond ratio is a powerful tool for controlling the three-dimensional structure of a peptide. The presence of a cis amide bond can induce a turn or a kink in the peptide backbone, which can be used to mimic the structure of a specific protein loop or to design peptides with defined secondary structures. The ability to reversibly introduce a cis amide bond at a specific location in a peptide sequence provides a level of conformational control that is difficult to achieve with standard amino acid building blocks.

The ratio of cis to trans conformers can be influenced by the specific amino acid preceding the pseudoproline residue. Studies on dipeptides containing a trifluoromethyl-substituted oxazolidine-type pseudoproline have shown that the steric bulk of the preceding amino acid's side chain can affect the cis/trans ratio.

Dipeptide (Xaa-ΨPro)Preceding Amino Acid (Xaa)cis Conformer (%)trans Conformer (%)
Pro-ΨPro Proline0100
Ala-ΨPro AlanineLowHigh
Val-ΨPro ValineLowHigh
Gly-ΨPro Glycine (B1666218)6139
Aib-ΨPro Aminoisobutyric acid8515
Data adapted from a study on trifluoromethyl-substituted oxazolidine pseudoprolines and is intended to be representative of the general trend.

This table illustrates that less sterically hindered preceding amino acids, such as glycine and aminoisobutyric acid (Aib), tend to favor a higher proportion of the cis conformer. This knowledge allows for the rational design of peptides with a desired degree of conformational constraint.

Stabilization of Specific Secondary Structures (e.g., Beta-Turns)

The strategic incorporation of this compound into a peptide sequence serves as a powerful tool for conformational control, most notably in the induction and stabilization of β-turns. This capability stems directly from the unique structural properties of the Ser(Psi(Me,Me)Pro) moiety, which acts as a potent turn-inducing element.

β-turns are compact, four-residue structures that reverse the direction of the polypeptide backbone, typically stabilized by a hydrogen bond between the carbonyl group of the first residue (i) and the amide proton of the fourth residue (i+3). They are critical for the formation of globular protein structures and are often involved in molecular recognition events. The conformation of a β-turn is defined by the phi (φ) and psi (ψ) dihedral angles of the two central residues (i+1 and i+2).

The key to the turn-inducing power of this compound lies in the conformational rigidity of the oxazolidine ring system of the pseudoproline. This ring constrains the backbone and, most importantly, forces the preceding peptide bond—the Thr(tBu)-Ser(Psi(Me,Me)Pro) amide bond—to adopt a cis configuration. chempep.com In a typical peptide chain, the amide bond is almost exclusively in the lower-energy trans conformation (ω ≈ 180°), which favors an extended chain geometry suitable for forming structures like β-sheets. uni-muenchen.de By contrast, the cis conformation (ω ≈ 0°) introduces a sharp "kink" or turn into the backbone. uni-muenchen.denih.gov

When this compound is incorporated, the Ser(Psi(Me,Me)Pro) residue and the preceding threonine residue effectively become the central (i+1) and (i+2) residues of a β-turn-like structure. Spectroscopic and computational studies on related pseudoproline-containing peptides have confirmed that these building blocks induce well-defined Type I or Type II β-turns by locking the crucial dihedral angles into the required conformation. nih.gov This pre-organization of the peptide chain not only stabilizes a specific secondary structure but also facilitates other synthetic goals, such as macrocyclization, by bringing the N- and C-termini of a linear peptide into close proximity. chempep.com

The table below summarizes the conformational impact of incorporating a pseudoproline residue compared to a standard peptide sequence.

Conformational ParameterStandard Peptide Bond (e.g., Thr-Ser)Pseudoproline-Induced Kink (Thr-Ser(Psi(Me,Me)Pro))Ideal Type I β-Turn
Amide Bond Isomer (ω angle)Predominantly trans (~180°)Predominantly cis (~0°)N/A (Defined by φ, ψ angles)
Backbone GeometryExtended ChainSharp Turn / KinkReversal of Chain Direction
Typical φ(i+1), ψ(i+1) AnglesVaries (e.g., ~-135°, +135° for β-sheet)Constrained to turn-compatible angles~ -60°, -30°
Typical φ(i+2), ψ(i+2) AnglesVaries (e.g., ~-135°, +135° for β-sheet)Constrained to turn-compatible angles~ -90°, 0°

Advancements and Future Directions in Fmoc Thr Tbu Ser Psi Me,me Pro Oh Research

Integration into Automated and High-Throughput SPPS Platforms

The compatibility of pseudoproline dipeptides with standard coupling protocols has made them ideal for integration into automated and high-throughput SPPS workflows. chempep.comwikipedia.org The use of pre-formed dipeptide building blocks like Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH simplifies the synthetic process, as they can be incorporated using the same methods as standard amino acids, requiring no specialized equipment. chempep.comiris-biotech.de This seamless integration is crucial for streamlining the production of complex peptides for both therapeutic and research applications. chempep.com

Automated peptide synthesizers, including those that utilize flow chemistry, can leverage pseudoproline dipeptides to reliably produce sequences that were previously inaccessible or required laborious manual synthesis. chempep.commdpi.com For example, fully automated SPPS has been successfully employed in the synthesis of the challenging glucagon-like peptide 1 (GLP-1) analogue, semaglutide, where pseudoproline dipeptides are used to navigate difficult-to-synthesize stretches. googleapis.comgoogleapis.com The routine use of these dipeptides in automated Fmoc-SPPS leads to significant improvements in the quality and yield of crude peptide products, thereby avoiding the need for costly and time-consuming repeat syntheses of failed sequences. wikipedia.org This synergy between advanced building blocks and automation is pushing the boundaries of what is possible in peptide synthesis. chempep.com

Development of Novel Pseudoproline Derivatives and Analogs

While existing pseudoproline dipeptides are highly effective, research is actively focused on creating novel derivatives with enhanced or specialized properties. These efforts aim to provide chemists with a more diverse toolkit to address specific challenges in peptide synthesis and to create peptidomimetics with unique structural and functional characteristics.

A key area of development is the modification of the oxazolidine (B1195125) ring by introducing different heteroatoms or substituents. The classic pseudoproline derived from serine or threonine features an oxygen atom in the five-membered ring. chempep.com An established variation involves cysteine, which forms a thiazolidine (B150603) ring containing a sulfur atom. nih.goviris-biotech.de These thiazolidine-based pseudoprolines also act as structure-disrupting elements and have proven effective in enhancing on-resin macrocyclization. nih.gov

Future research directions include the development of derivatives with other tailored heteroatoms, such as silicon or selenium, which could further modulate the conformational properties and stability of the resulting peptides. chempep.com Additionally, altering the substituents on the ring, beyond the dimethyl groups found in the Ser(Psi(Me,Me)Pro) moiety, can fine-tune the dipeptide's characteristics. For instance, 5,5-dimethylproline dipeptides have been developed as an acid-stable class of pseudoproline. mdpi.com

Table 1: Examples of Pseudoproline Variations Based on Heteroatom and Substituents

Pseudoproline TypeParent Amino AcidRing HeteroatomKey FeatureReference
OxazolidineSerine (Ser), Threonine (Thr)OxygenStandard, widely used for aggregation disruption. chempep.com
ThiazolidineCysteine (Cys)SulfurEnhances macrocyclization efficiency. nih.gov
5,5-DimethylprolineSerine/ThreonineOxygenIncreased acid stability. mdpi.com
Future DerivativesSer/Thr/CysSilicon, SeleniumPotential for novel conformational properties. chempep.com

The introduction of fluorine into amino acids and peptides is a powerful strategy for modulating their physicochemical properties, including stability, hydrophobicity, and conformation. nih.govrsc.org This approach has been extended to pseudoprolines, leading to the development of fluorinated analogs. acs.org

The incorporation of a trifluoromethyl group (CF3) into oxazolidine-type pseudoprolines (CF3-ΨPro) has been studied. acs.org Due to the high electronegativity of fluorine, these derivatives present unique synthetic challenges, such as the decreased nucleophilicity of the nitrogen atom, which necessitates modified coupling strategies like acid chloride activation. acs.org

A significant consequence of fluorination is its influence on the local peptide conformation. In fluorinated prolines, the stereochemistry of the fluorine atom at the C4 position biases the ring's pucker (a phenomenon known as the gauche effect), which in turn influences the cis/trans isomerization of the preceding peptide bond. nih.gov This conformational control is a key feature of pseudoprolines, and fluorination offers a new tool to fine-tune this effect, potentially leading to peptides with more rigidly defined three-dimensional structures. acs.orgnih.gov

Further Understanding of Reaction Mechanisms and Side Reactions

For the rational application and improvement of pseudoproline dipeptides, a deep understanding of their reaction mechanisms and potential side reactions is essential. While they are designed to prevent issues like aggregation, their use can sometimes be associated with other chemical transformations.

One area of investigation is the formation of aspartimide, a common side reaction in SPPS, particularly at Asp-Ser and Asp-Thr sequences. mdpi.com Pseudoproline derivatives are known to suppress aspartimide formation by creating a tertiary amine in the peptide chain. mdpi.com However, studies using flow peptide chemistry have observed that unexpected levels of aspartimide can still form, alongside other by-products such as an imine derivative of the Thr(ΨPro) moiety. mdpi.com

Further research is needed to fully elucidate the mechanisms behind these side reactions under various conditions, such as elevated temperatures or different solvent systems, which are often employed to improve synthesis efficiency. chempep.commdpi.com Understanding these pathways will enable the development of modified pseudoproline structures or optimized reaction protocols to mitigate undesirable outcomes and ensure the highest possible fidelity in complex peptide synthesis. chempep.com

Table 2: Investigated Side Reactions Involving Pseudoproline Moieties

Side ReactionDescriptionContextMitigation/Future WorkReference
Aspartimide FormationIntramolecular cyclization at Asp-Xxx sequences.Can occur despite the suppressive effect of ΨPro, especially in flow synthesis.Further study of reaction conditions; potential for modified ΨPro structures. chempep.commdpi.com
Imine Derivative FormationFormation of an imine by-product from the Thr(ΨPro) moiety.Observed in flow chemistry synthesis.Elucidation of the formation mechanism to prevent its occurrence. mdpi.com
Incomplete CouplingLow yields when coupling an amino acid to an N-terminal ΨPro.Due to steric hindrance and decreased nucleophilicity of the ΨPro nitrogen.Use of pre-formed dipeptide building blocks; stronger activation reagents. wikipedia.org

Expanding the Scope of Application to Diverse Peptide Architectures

The proven success of pseudoproline dipeptides has led to their application in the synthesis of an increasingly diverse range of complex peptide architectures. Initially valued for synthesizing long, linear peptides, their utility is now recognized in creating more intricate structures.

A prominent application is in the synthesis of cyclic peptides. The "kink" induced by the pseudoproline pre-organizes the linear precursor into a conformation that is conducive to head-to-tail cyclization. chempep.comiris-biotech.de This can significantly increase cyclization yields and accelerate reaction rates, as demonstrated in the synthesis of natural products like dendroamide A and conotoxin derivatives. chempep.comnih.gov

Furthermore, pseudoprolines are indispensable for synthesizing peptides with sequences prone to high aggregation, such as those derived from membrane proteins or chemokines. chempep.com For instance, the efficient synthesis of a 68-amino-acid chemokine, RANTES (24-91), was made possible by the strategic incorporation of pseudoproline dipeptides. chempep.com The use of this compound has also been specifically cited as a useful intermediate in the synthesis of the metabolic hormone glucagon, highlighting its importance in the production of therapeutic peptides. googleapis.com The continued pairing of these dipeptides with other advanced tools, like novel resin technologies or flow chemistry, will undoubtedly push the boundaries of peptide synthesis further, enabling the creation of molecules that were previously considered inaccessible. chempep.com

Q & A

Q. What is the primary role of Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH in solid-phase peptide synthesis (SPPS)?

This pseudoproline dipeptide derivative is designed to prevent aggregation during SPPS by introducing a kink in the peptide backbone, thereby disrupting β-sheet formation. Its Ψ(Me,Me)Pro moiety acts as a solubilizing and structure-disrupting element, improving synthesis efficiency for challenging sequences (e.g., those prone to β-sheet formation). Methodologically, it is incorporated as a dipeptide building block during chain elongation, with the Fmoc group enabling stepwise deprotection .

Q. How does the Ψ(Me,Me)Pro modification influence peptide conformation?

The Ψ(Me,Me)Pro modification introduces a rigid oxazolidine ring, mimicking a proline residue’s conformational constraints. This reduces steric hindrance during coupling and stabilizes turn structures, which can be verified via circular dichroism (CD) spectroscopy or NMR. Studies show that this modification enhances coupling efficiency for bulky residues (e.g., Arg(Pbf)) by reducing steric clashes .

Q. What analytical methods are critical for verifying the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm or 254 nm) is essential for purity assessment. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (¹H, ¹³C) validates structural integrity. For example, the oxazolidine ring’s protons appear as distinct singlets in ¹H NMR (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling conditions when using Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH in SPPS?

Coupling efficiency depends on resin swelling, activation reagents, and reaction time. For difficult sequences, use 2–4 equivalents of the pseudoproline dipeptide with activators like HBTU/HOBt or Oxyma Pure in DMF. Prolonged coupling times (1–2 hours) and double couplings are recommended for sterically hindered residues. Post-coupling, Kaiser tests confirm completeness .

Q. What strategies resolve contradictions in solubility data for peptides containing Ψ(Me,Me)Pro motifs?

Solubility discrepancies often arise from sequence context or cleavage conditions. For hydrophobic peptides, use TFA cleavage cocktails with scavengers (e.g., H₂O/TIPS/EDT) to minimize aggregation. If insolubility persists, introduce temporary solubilizing tags (e.g., PEG) or optimize solvent systems (e.g., DMSO/ACN mixtures) for HPLC purification .

Q. How does the Ψ(Me,Me)Pro moiety impact long-range structural effects in peptide folding?

The Ψ(Me,Me)Pro motif’s conformational influence extends 4–5 residues downstream in the sequence, as observed in SPPS of hGH-derived peptides. This effect can be monitored via CD spectroscopy or 2D NMR to assess α-helix or β-turn stabilization. Computational modeling (e.g., Rosetta) further predicts backbone torsion angles altered by the oxazolidine ring .

Q. What experimental controls are necessary when comparing Ψ(Me,Me)Pro-containing peptides to native sequences?

Include negative controls (peptides synthesized without pseudoprolines) and positive controls (known aggregation-prone sequences). Characterize both sets via:

  • Aggregation assays : Thioflavin T fluorescence for β-sheet detection.
  • Synthesis yields : Compare stepwise coupling efficiencies.
  • Structural analysis : CD, NMR, or X-ray crystallography (if feasible) .

Methodological Notes

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid repeated freeze-thaw cycles .
  • Cleavage : Use TFA/H₂O/TIPS (95:2.5:2.5) for 2–4 hours to remove the oxazolidine ring and side-chain protections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 2
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.